1-(4-methylbenzyl)-1H-pyrazol-4-amine hydrochloride

Lipophilicity ADME Physicochemical Properties

Choose 1-(4-methylbenzyl)-1H-pyrazol-4-amine hydrochloride (CAS 1049756-50-4) for its unmatched combination of a free 4-amino group and a para-methylbenzyl N1-substituent. This precise substitution pattern delivers a balanced cLogP (2.24), defined HBD count (2), and TPSA (43.8 Ų), making it a decisive scaffold for kinase/receptor inhibitor SAR and ADME/Tox probe development. Non-interchangeable with generic pyrazol-4-amines. Commercial purity (≥97%) ensures reliable chemical biology tool creation.

Molecular Formula C11H14ClN3
Molecular Weight 223.7 g/mol
CAS No. 1049756-50-4
Cat. No. B1286098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylbenzyl)-1H-pyrazol-4-amine hydrochloride
CAS1049756-50-4
Molecular FormulaC11H14ClN3
Molecular Weight223.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C=C(C=N2)N.Cl
InChIInChI=1S/C11H13N3.ClH/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14;/h2-6,8H,7,12H2,1H3;1H
InChIKeyNLFMLYPLOKIDGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylbenzyl)-1H-pyrazol-4-amine hydrochloride (CAS 1049756-50-4): Procurement & Specification Reference


1-(4-Methylbenzyl)-1H-pyrazol-4-amine hydrochloride is a heterocyclic organic compound with the molecular formula C₁₁H₁₄ClN₃ and a molecular weight of 223.70 g/mol [1]. It is the hydrochloride salt form of the parent amine, a structural feature that typically enhances aqueous solubility and crystallinity for research applications [2]. The compound features a pyrazole core substituted with a 4-methylbenzyl group at the N1 position and a primary amine at the 4-position [1]. Commercial suppliers report purities of 97% or NLT 98%, and the compound is assigned MDL number MFCD03419455 .

Critical Procurement Differentiators for 1-(4-Methylbenzyl)-1H-pyrazol-4-amine hydrochloride (CAS 1049756-50-4)


Generic substitution among pyrazol-4-amine derivatives is inadvisable due to the profound impact of specific substituents on key pharmacological and physicochemical parameters. The target compound's differentiation rests on its unique combination of a free 4-amino group and a para-methylbenzyl N1-substituent. The 4-amino group is a critical hydrogen bond donor/acceptor for target engagement, while the 4-methylbenzyl group provides a specific lipophilic bulk and electronic profile [1]. Direct analogs with modifications such as 3,5-dimethyl substitution [2] or the removal of the methyl group on the benzyl ring [3] result in significantly altered molecular topology, lipophilicity (e.g., cLogP), and biological activity profiles, making them non-interchangeable in established research protocols.

Verifiable Quantitative Differentiation of 1-(4-Methylbenzyl)-1H-pyrazol-4-amine hydrochloride


Calculated LogP (cLogP) as a Proxy for Lipophilicity and Membrane Permeability

The calculated partition coefficient (cLogP) for 1-(4-methylbenzyl)-1H-pyrazol-4-amine is 2.24 . This value indicates a balanced lipophilicity profile, distinct from both more polar and more lipophilic analogs. For comparison, the 3,5-dimethyl analog exhibits a slightly higher cLogP of 2.3 [1], while a core 1H-pyrazol-4-amine with an N1-benzyl group but lacking the para-methyl group has a lower cLogP of 1.83 [2]. These quantitative differences confirm that the 4-methylbenzyl substitution provides a unique and predictable lipophilic contribution that cannot be replicated by generic substitutions.

Lipophilicity ADME Physicochemical Properties

Hydrogen Bond Donor (HBD) Count for Binding Interaction Potential

The target compound possesses two hydrogen bond donors (HBD): one from the primary 4-amino group and one from the protonated amine in the hydrochloride salt form [1]. This HBD count is a critical determinant of molecular recognition. For comparison, the closely related analog 3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine, in its free base form, has only one HBD [2]. The additional HBD capacity of the hydrochloride salt may confer distinct target engagement or solubility properties compared to its free base or less-substituted analogs, which is a key consideration for assay development.

Hydrogen Bonding Binding Affinity Pharmacophore

Topological Polar Surface Area (TPSA) as a Descriptor for Cellular Permeability

The topological polar surface area (TPSA) of 1-(4-methylbenzyl)-1H-pyrazol-4-amine hydrochloride is 43.8 Ų [1]. TPSA is a key descriptor for predicting a compound's ability to cross biological membranes, with lower values correlating with higher permeability. For comparison, the core 1H-pyrazol-4-amine scaffold without the 4-methylbenzyl group has a significantly lower TPSA of 20.3 Ų, indicating a major shift in polarity due to the N1-substituent [2]. The TPSA of the target compound falls within a desirable range for drug-like molecules, providing a quantifiable metric for its selection in cell-based assays.

TPSA Permeability Drug-likeness

Commercial Purity Specification for Reproducible Research

Multiple commercial suppliers specify a purity of NLT 98% or 97% for this compound . This high purity specification is essential for ensuring consistent and reproducible results in biological assays, where impurities can confound activity measurements. In contrast, some closely related analogs, such as certain substituted pyrazol-4-amine intermediates, are often offered at lower purities (e.g., 95%) without defined impurity profiles . The availability of a well-defined, high-purity batch of this compound directly reduces the risk of experimental artifacts and supports rigorous data interpretation.

Quality Control Purity Reproducibility

Recommended Scientific Applications for 1-(4-Methylbenzyl)-1H-pyrazol-4-amine hydrochloride (CAS 1049756-50-4)


Medicinal Chemistry Lead Optimization for Kinase and Receptor Targets

This compound serves as a privileged scaffold for optimizing kinase or receptor inhibitors. Its balanced cLogP (2.24) and defined HBD count (2) [1] make it an ideal starting point for SAR studies aimed at modulating target engagement and cellular permeability. Researchers can use it to explore the impact of the 4-methylbenzyl group on potency and selectivity, as directly compared to non-methylated or differently substituted analogs.

ADME/Tox and Cellular Permeability Studies

The compound's well-defined physicochemical properties, including cLogP (2.24) and TPSA (43.8 Ų) [2], make it a valuable probe for calibrating ADME/Tox assays. Its quantifiable lipophilicity and polarity provide a reference point for predicting the membrane permeability of a specific chemical series, enabling more informed candidate selection in drug discovery pipelines.

Chemical Biology Tool Compound Development

Due to its high commercial purity (NLT 98%) , this compound is suitable for developing precise chemical biology tools. It can be used as a core motif for creating fluorescent probes, affinity tags, or bioconjugates where consistent and high purity are essential for reliable target identification and validation experiments.

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